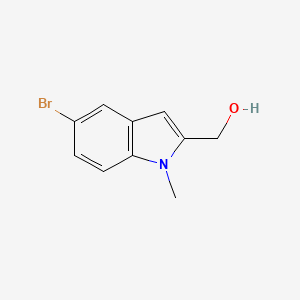

(5-bromo-1-methyl-1H-indol-2-yl)methanol

Beschreibung

Eigenschaften

Molekularformel |

C10H10BrNO |

|---|---|

Molekulargewicht |

240.10 g/mol |

IUPAC-Name |

(5-bromo-1-methylindol-2-yl)methanol |

InChI |

InChI=1S/C10H10BrNO/c1-12-9(6-13)5-7-4-8(11)2-3-10(7)12/h2-5,13H,6H2,1H3 |

InChI-Schlüssel |

DUOWCKQVIGZSJH-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(C=C(C=C2)Br)C=C1CO |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(5-bromo-1-methyl-1H-indol-2-yl)methanol has shown potential in the development of new pharmaceuticals. Its structure is conducive to modifications that enhance biological activity against various diseases.

Key Applications :

- Antimicrobial Properties : Research indicates that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it has shown effective inhibition against Staphylococcus aureus and Escherichia coli at low concentrations .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

- Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) with an IC50 value of approximately 30 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| HeLa | 25 |

The compound's interactions with biological macromolecules have been a focus of research, particularly regarding its binding affinity to enzymes and receptors involved in disease processes. Understanding these interactions is crucial for developing targeted therapies.

Case Study on Antiviral Efficacy :

A study evaluated the antiviral activity of modified indole derivatives against Tobacco Mosaic Virus (TMV), highlighting that specific structural modifications can enhance antiviral efficacy significantly compared to conventional agents like ribavirin.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for creating more complex indole derivatives. Its reactivity allows it to participate in various organic reactions, including condensation reactions and coupling reactions.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Position and Reactivity : Bromine at the 5-position (vs. 6-position in ) directs electrophilic substitution to the 4-position. The 1-methyl group in the target compound limits N-H reactivity, unlike unmethylated analogs .

Synthetic Flexibility: Methanol-containing derivatives are often synthesized via reduction of carboxylate esters (e.g., LiAlH4 in THF), as seen in . In contrast, ketone or halogenated analogs require alternative strategies like Friedel-Crafts reactions .

Steric and Electronic Effects : The 1-methyl group in the target compound reduces rotational freedom and may hinder interactions in biological targets compared to unmethylated analogs .

Physicochemical Properties

While exact data (e.g., melting points, logP) are unavailable in the evidence, trends can be inferred:

- Solubility: Methanol and ethanol derivatives (e.g., ) exhibit higher aqueous solubility than halogenated or phenyl-substituted analogs (e.g., ) due to hydrogen-bonding capacity.

- Lipophilicity : Bromine and phenyl groups increase logP values, enhancing membrane permeability but reducing water solubility.

- Stability : Methyl and bromine substituents may enhance thermal stability compared to unsubstituted indoles.

Computational and Experimental Similarity

highlights that structural similarity metrics (e.g., Tanimoto coefficients) rely on substituent positions and functional groups. For example, 2-(5-Bromo-1H-indol-3-yl)ethanol (Similarity: 0.86 to the target compound ) shares bromine and hydroxyl groups but differs in substituent placement, leading to distinct pharmacophoric profiles.

Q & A

Q. How do steric and electronic effects influence the pharmacological profile of this compound derivatives?

- Methodological Answer : Bromine’s electronegativity enhances binding to hydrophobic enzyme pockets (e.g., cholinesterases). Methyl groups at N1 reduce metabolic degradation, while hydroxyl groups at C2 enable hydrogen bonding. Structure-activity relationship (SAR) studies, as in , systematically modify these groups to optimize potency and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.